molecular formula C7H9N3O B13465834 5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile

5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13465834
M. Wt: 151.17 g/mol
InChI Key: ZAGQXUWRKZEALU-UHFFFAOYSA-N
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Description

5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. Compounds with pyrazole rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

5-ethoxy-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C7H9N3O/c1-3-11-7-6(4-8)5-9-10(7)2/h5H,3H2,1-2H3

InChI Key

ZAGQXUWRKZEALU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NN1C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and green chemistry approaches, such as microwave-assisted synthesis, are also explored to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other bioactive pyrazoles.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-ethoxy-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the derivatives formed .

Comparison with Similar Compounds

  • 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 5-Hydroxy-1-methyl-1H-pyrazole
  • 1-Methyl-1H-pyrazole-5-carboxaldehyde

Comparison: 5-Ethoxy-1-methyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .

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